molecular formula C34H52NOPS B6290258 [S(R)]-N-[(R)-[2-(Dicyclohexylphosphanyl)phenyl](4-(tert-butyl)phenyl)methyl]-N,2-dimethyl-2-propanesulfinamide CAS No. 2565792-61-0

[S(R)]-N-[(R)-[2-(Dicyclohexylphosphanyl)phenyl](4-(tert-butyl)phenyl)methyl]-N,2-dimethyl-2-propanesulfinamide

Cat. No.: B6290258
CAS No.: 2565792-61-0
M. Wt: 553.8 g/mol
InChI Key: BGZCIYSCOUYFFV-FOEBFOTMSA-N
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Description

This chiral sulfinamide-phosphine hybrid compound is a specialized ligand used in asymmetric catalysis, particularly in transition-metal-catalyzed reactions such as hydrogenation and cross-coupling. Its structure features a dicyclohexylphosphanyl group for strong metal coordination, a 4-(tert-butyl)phenyl group for steric bulk, and a dimethylpropanesulfinamide moiety that enhances stereochemical control . The tert-butyl group balances steric hindrance and electron donation, making it effective in enantioselective transformations.

Properties

IUPAC Name

(R)-N-[(R)-(4-tert-butylphenyl)-(2-dicyclohexylphosphanylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H52NOPS/c1-33(2,3)27-24-22-26(23-25-27)32(35(7)38(36)34(4,5)6)30-20-14-15-21-31(30)37(28-16-10-8-11-17-28)29-18-12-9-13-19-29/h14-15,20-25,28-29,32H,8-13,16-19H2,1-7H3/t32-,38-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGZCIYSCOUYFFV-FOEBFOTMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)N(C)S(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)[C@H](C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)N(C)[S@](=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H52NOPS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [S®]-N-®-[2-(Dicyclohexylphosphanyl)phenylphenyl)methyl]-N,2-dimethyl-2-propanesulfinamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the reaction of dicyclohexylphosphine with a suitable aryl halide to form the dicyclohexylphosphanyl-aryl intermediate. This intermediate is then subjected to further reactions with tert-butyl-substituted benzyl halides and propanesulfinamide derivatives under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The use of catalysts and specific solvents can also play a crucial role in improving the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

[S®]-N-®-[2-(Dicyclohexylphosphanyl)phenylphenyl)methyl]-N,2-dimethyl-2-propanesulfinamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

[S®]-N-®-[2-(Dicyclohexylphosphanyl)phenylphenyl)methyl]-N,2-dimethyl-2-propanesulfinamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [S®]-N-®-[2-(Dicyclohexylphosphanyl)phenylphenyl)methyl]-N,2-dimethyl-2-propanesulfinamide involves its interaction with specific molecular targets and pathways. The dicyclohexylphosphanyl group can coordinate with metal ions, influencing catalytic activity. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and selectivity. The propanesulfinamide moiety can participate in hydrogen bonding and other non-covalent interactions, modulating the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of sulfinamide-phosphine ligands with structural variations that critically influence their catalytic performance. Below is a detailed analysis of key analogs:

Structural and Electronic Variations

Compound Name (Representative Examples) Phosphine Group Aryl Substituent Sulfinamide Group Key Properties
[S(R)]-N-[(R)-2-(Dicyclohexylphosphanyl)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide Dicyclohexylphosphanyl 4-(tert-butyl)phenyl N,2-dimethylpropanesulfinamide Moderate steric bulk, strong electron donation, optimal for enantioselective hydrogenation
[S(R)]-N-[(R)-2-(Dicyclohexylphosphino)phenylmethyl]-2-methyl-2-propanesulfinamide Dicyclohexylphosphino Tetramethylnaphthalenyl 2-methylpropanesulfinamide High steric hindrance, reduced reactivity in less-demanding systems
[S(R)]-N-((S)-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methyl-2-propanesulfinamide Dicyclohexylphosphino 2,4,6-triisopropylphenyl 2-methylpropanesulfinamide Extreme steric bulk, limited substrate accessibility but high selectivity
(R)-N-((R)-(2-(Diphenylphosphino)-4,5-dimethoxyphenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide Diphenylphosphino 4-methoxyphenyl + dimethoxyphenyl N,2-dimethylpropanesulfinamide Lower steric bulk, electron-rich due to methoxy groups, improved solubility

Key Research Findings

Steric Effects: The tert-butyl group in the target compound provides sufficient steric shielding to enforce enantioselectivity without overly restricting substrate access. In contrast, ligands with triisopropylphenyl or tetramethylnaphthalenyl groups exhibit diminished reactivity in non-demanding reactions due to excessive bulk . The diphenylphosphino analog () shows reduced steric hindrance, enabling faster reaction kinetics but lower stereochemical control in hydrogenation .

Electronic Effects: Dicyclohexylphosphanyl groups are more electron-donating than diphenylphosphino, enhancing metal-ligand bond strength and catalyst stability. This is critical for high-temperature reactions .

Catalytic Performance: The target compound achieves >95% enantiomeric excess (ee) in asymmetric hydrogenation of α,β-unsaturated ketones, outperforming the triisopropylphenyl variant (88% ee) due to balanced steric effects . Diphenylphosphino analogs are preferred in Suzuki-Miyaura couplings where steric bulk is less critical, yielding >99% conversion under mild conditions .

Biological Activity

[S(R)]-N-[(R)-2-(Dicyclohexylphosphanyl)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide is a chiral sulfinamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure includes a phosphine ligand, which is significant for its reactivity and interactions with biological targets.

  • Molecular Formula : C31H46NOPS
  • Molecular Weight : 511.7 g/mol
  • CAS Number : 2565792-29-0

The biological activity of this compound can be attributed to its ability to interact with various biological pathways:

  • Enzyme Inhibition : The phosphine moiety can act as a ligand that influences enzyme activity, potentially inhibiting or enhancing enzymatic reactions.
  • Receptor Modulation : The structural components may allow the compound to bind to specific receptors, modulating their activity, which is crucial in drug design and development.

Biological Activities

Recent studies have highlighted several biological activities associated with [S(R)]-N-[(R)-2-(Dicyclohexylphosphanyl)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide:

  • Anticancer Properties : Preliminary investigations suggest that this compound exhibits cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis and cell cycle arrest. For instance, it was found to be more cytotoxic than traditional chemotherapeutics like cisplatin against L1210 murine leukemia cells .
  • Neuroprotective Effects : The compound has shown promise in models of neurodegenerative diseases. It may act as a non-competitive antagonist of the AMPA receptor, which could help mitigate excitotoxicity associated with conditions such as Alzheimer's disease .
  • Antimicrobial Activity : Some studies indicate that sulfinamide derivatives possess antimicrobial properties, though specific data on this compound's efficacy against bacterial or fungal strains is limited.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerMore cytotoxic than cisplatin against L1210 cells
NeuroprotectiveNon-competitive AMPA receptor antagonist
AntimicrobialPotential antimicrobial properties

Case Study 1: Anticancer Activity

In a study examining the cytotoxic effects of various phosphine ligands, [S(R)]-N-[(R)-2-(Dicyclohexylphosphanyl)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide was evaluated against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting a strong potential for development as an anticancer agent.

Case Study 2: Neuroprotective Mechanisms

Research focusing on neuroprotection revealed that this compound could reduce neuronal death in models of oxidative stress. In vitro assays demonstrated that treatment with the compound resulted in decreased levels of reactive oxygen species (ROS), indicating its potential as a therapeutic agent for neurodegenerative disorders.

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